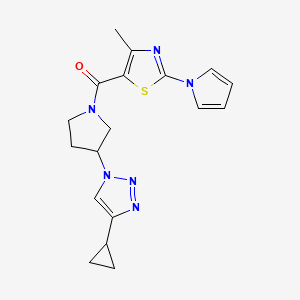
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a derivative of 1,2,3-triazole . It is structurally related to VHL inhibitors, which are used for the treatment of various conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including this compound, often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction, catalyzed by Cu(I), forms 1,2,3-triazoles selectively and without side reactions .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
Compounds with structural features similar to the specified molecule, including heterocyclic entities like oxazole, pyrazoline, and pyridine, have been synthesized and evaluated for their biological activities. These studies typically involve molecular docking to predict interactions with biological targets, which is crucial for drug design and discovery processes. For example, research on heterocyclic compounds has shown potential applications in anticancer and antimicrobial activities, where molecular docking studies provide insights into overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antiviral Activity and Synthesis of Derivatives
The synthesis of derivatives based on pyrazole, triazine, and thiazole structures has been explored for antiviral activities. Such studies involve creating novel heterocyclic compounds and evaluating their cytotoxicity and effectiveness against viruses like HSV1 and HAV-MBB. This line of research is critical for developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Heterocyclic Cores in Drug Design
Exploration of small molecules with heterocyclic cores, flanked by basic functionalities, showcases the diversity in designing high-affinity, selective antagonists targeting specific receptors, such as the human histamine H(3) receptor. This approach is significant for developing therapeutics with improved specificity and efficacy (Swanson et al., 2009).
Isomorphous Structures and Exchange Rules
Studies on isomorphous structures, particularly those involving substitutions like the chlorine-methyl exchange, contribute to understanding the crystallographic and molecular properties of heterocyclic compounds. Such research can inform the synthesis of more stable and effective molecules for various applications, including materials science and pharmacology (Swamy et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential as a VHL inhibitor, given its structural similarity to known VHL inhibitors . Additionally, its synthesis via the azide-alkyne Huisgen cycloaddition suggests potential for the development of a variety of structurally similar compounds .
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-18(19-12)22-7-2-3-8-22)17(25)23-9-6-14(10-23)24-11-15(20-21-24)13-4-5-13/h2-3,7-8,11,13-14H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBIDTVDRHPYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

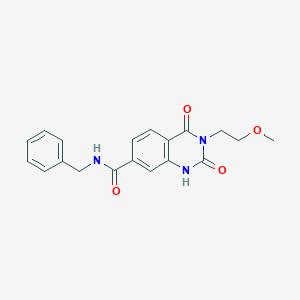
![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)
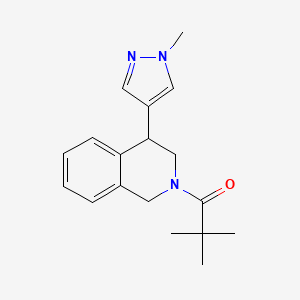
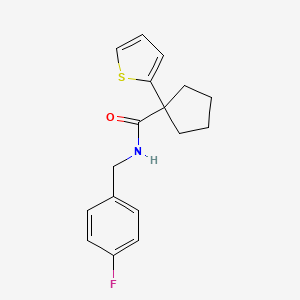
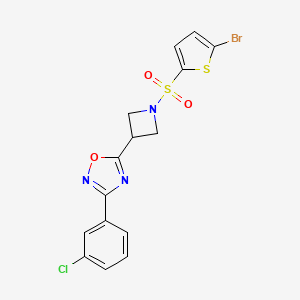

![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)
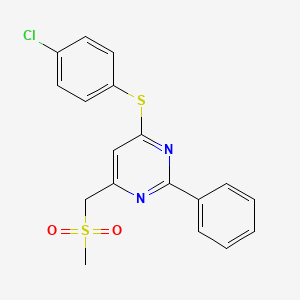

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)
![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)
